molecular formula C10H14N2O2 B575934 Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate CAS No. 162007-39-8

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate

Cat. No.: B575934
CAS No.: 162007-39-8
M. Wt: 194.234
InChI Key: IRGJWVDXONAJSB-UHFFFAOYSA-N
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Description

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate is an organic compound with the molecular formula C10H14N2O2 It is a member of the ester family, characterized by the presence of a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by alkylation with ethyl bromide. The reaction conditions typically involve:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 60-80°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

    Oxidation: Formation of ethyl 4-carboxy-2-(2-carboxyethyl)butyrate

    Reduction: Formation of ethyl 4-amino-2-(2-aminoethyl)butyrate

    Substitution: Formation of various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate can be compared with other similar compounds such as:

  • Ethyl 2-Cyano-3-(2-cyanoethyl)propanoate
  • Ethyl 3-Cyano-4-(2-cyanoethyl)pentanoate

Uniqueness

The presence of two cyano groups and an ester functional group in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(5-3-7-11)6-4-8-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJWVDXONAJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278132
Record name Ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162007-39-8
Record name Ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162007-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-2-(2-cyanoethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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